

Molecular weight and formula of tert-butyl 3hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-N-Boc-3-hydroxyazetidine

Cat. No.: B137462

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An In-depth Technical Guide to Tert-butyl 3hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxyazetidine-1-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its application in the manufacturing of therapeutic agents.

Chemical and Physical Properties

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a stable, solid compound at room temperature, widely utilized as a versatile building block in medicinal chemistry. Its Boc-protected nitrogen and hydroxyl group offer orthogonal reactivity for the construction of more complex molecules.



Property	Value	Source
Molecular Formula	C8H15NO3	[1][2][3][4]
Molecular Weight	173.21 g/mol	[1][2][3][4]
CAS Number	141699-55-0	[1][2][3][4]
Appearance	Solid	[4]
Melting Point	36-43 °C	[4]
Storage Temperature	2-8°C	[4]

Experimental Protocols

Detailed methodologies for the synthesis and further reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate are crucial for its effective application in research and development.

1. Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)

This protocol outlines a general procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate via the debenzylation of 1-benzylazetidin-3-ol.[1]

- Materials:
 - 1-benzylazetidin-3-ol (V-3) (35.0 g, 214.4 mmol)
 - Tetrahydrofuran (THF) (350 mL)
 - 5% Palladium on carbon (Pd/C) (1.75 g)
 - Hydrogen (H₂) gas
- Procedure:
 - To a solution of 1-benzylazetidin-3-ol (V-3) in THF, add 5% Pd/C.
 - Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.



- Monitor the reaction for completion.
- Upon completion, filter the reaction mixture through a suction filter to remove the Pd/C catalyst.
- Remove the solvent from the filtrate under vacuum to yield the crude tert-butyl 3hydroxyazetidine-1-carboxylate (V-4).
- 2. Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (V-5)

This protocol describes the oxidation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to a ketone using a TEMPO-catalyzed reaction.[1]

- Materials:
 - tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) (10.0 g, 57.7 mmol)
 - Dichloromethane (CH₂Cl₂) (200 mL)
 - 9.1% Potassium bromide (KBr) aqueous solution (15.1 g)
 - TEMPO (0.18 g, 1.15 mmol)
 - Potassium bicarbonate (KHCO₃) (104 g)
 - Sodium hypochlorite (NaClO) (86 g, 12% water solution)
 - Water (389 mL)
 - 15% Sodium thiosulfate aqueous solution (100 mL)
 - Ethyl acetate
- Procedure:
 - o Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) in CH2Cl2.
 - Cool the solution to between -15 °C and 5 °C.



- Slowly add the 9.1% potassium bromide aqueous solution and TEMPO to the cooled solution.
- Separately, prepare a mixture of KHCO₃ and NaClO in water.
- Add the KHCO₃/NaClO mixture to the reaction vessel and stir for 30 minutes.
- After the reaction is complete, quench the reaction by adding 15% sodium thiosulfate aqueous solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with water.
- Remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate (V-5).
- 3. O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol details the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a benzyl bromide derivative.[2]

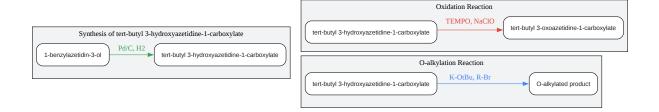
- Materials:
 - tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol)
 - Anhydrous Tetrahydrofuran (THF) (5 mL)
 - Potassium tert-butoxide (1.65 M solution in THF, 735 μL, 1.21 mmol)
 - 2-fluoro-4-(trifluoromethoxy)benzyl bromide (3a) (315 mg, 1.15 mmol)
 - Ethyl acetate
 - 1 M Sodium bicarbonate (NaHCO₃) aqueous solution
- Procedure:
 - Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous THF.



- Add potassium tert-butoxide solution to the mixture and stir at room temperature for 15 minutes.
- Add the benzyl bromide derivative (3a) dissolved in THF to the reaction mixture.
- Continue stirring at room temperature for 14 hours.
- o Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with 1 M NaHCO₃ aqueous solution.
- Collect the organic phase and back-extract the aqueous phase with ethyl acetate.
- Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the crude product, tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate (4a).

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical connections between the described experimental procedures.



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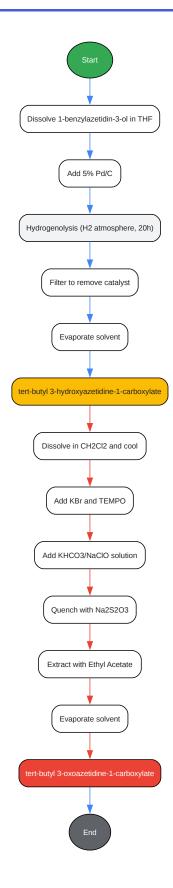




Caption: Synthetic pathways originating from tert-butyl 3-hydroxyazetidine-1-carboxylate.

The following diagram provides a more detailed workflow for the synthesis and subsequent oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, highlighting the key reagents and steps involved.





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Caption: Detailed workflow for the synthesis and oxidation of the target compound.



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- To cite this document: BenchChem. [Molecular weight and formula of tert-butyl 3-hydroxyazetidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137462#molecular-weight-and-formula-of-tert-butyl-3-hydroxyazetidine-1-carboxylate]

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